H-Lys(Z)-OL

Description

BenchChem offers high-quality H-Lys(Z)-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys(Z)-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIWOXCDTQASKH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Nε-Benzyloxycarbonyl-L-lysinol (H-Lys(Z)-OL)

Introduction: The Significance of N-Protected Amino Alcohols in Modern Synthesis

In the landscape of synthetic organic chemistry and drug development, chiral amino alcohols serve as indispensable building blocks.[1][2] Their utility spans from being precursors in the synthesis of peptidomimetics and pharmaceuticals to acting as chiral ligands in asymmetric catalysis. Nε-Benzyloxycarbonyl-L-lysinol, systematically named (S)-2-amino-6-(((benzyloxy)carbonyl)amino)hexan-1-ol and commonly abbreviated as H-Lys(Z)-OL, is a derivative of the amino acid L-lysine. Unlike its carboxylic acid counterpart, H-Lys(Z)-OH, H-Lys(Z)-OL possesses a primary alcohol functionality, which imparts distinct reactivity and physicochemical characteristics. This guide provides an in-depth exploration of the physicochemical properties of H-Lys(Z)-OL, grounded in established chemical principles and synthetic methodologies, to support its application in research and development. Due to its nature as a synthetic intermediate, direct experimental data for H-Lys(Z)-OL is not widely published; therefore, this guide will also detail its synthesis from the readily available H-Lys(Z)-OH and provide estimated properties based on analogous compounds and theoretical considerations.

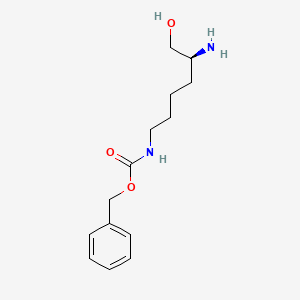

Molecular Identity and Structure

The foundational step in understanding the physicochemical properties of H-Lys(Z)-OL is to establish its precise molecular structure. This compound is derived from L-lysine, retaining the S-configuration at the alpha-carbon. The epsilon-amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, a common protecting group in peptide synthesis, while the alpha-carboxyl group is reduced to a primary alcohol.

Caption: Chemical structure of H-Lys(Z)-OL.

Synthesis of H-Lys(Z)-OL: From Carboxylic Acid to Alcohol

The most direct and widely practiced method for the synthesis of amino alcohols is the reduction of the corresponding amino acid or its ester.[1] For H-Lys(Z)-OL, the precursor is the commercially available H-Lys(Z)-OH. Several robust reduction methods are documented for N-protected amino acids. A common and effective approach involves the use of sodium borohydride (NaBH₄) in the presence of an activating agent for the carboxylic acid, such as ethyl chloroformate, to form a mixed anhydride that is subsequently reduced.[3] Another powerful reducing agent capable of this transformation is lithium aluminum hydride (LiAlH₄).[4][5]

A well-established and reliable one-pot procedure for the synthesis of N-protected amino alcohols from their corresponding acids involves activation with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride.[6] This method is advantageous due to its mild conditions, short reaction times, and high yields with retention of stereochemical integrity.

Experimental Protocol: Synthesis of H-Lys(Z)-OL via CDI Activation and NaBH₄ Reduction

This protocol is adapted from a general procedure for the reduction of N-protected amino acids.[6]

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve H-Lys(Z)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF). To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 10-15 minutes to allow for the formation of the imidazolide intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (5 equivalents) in water. Add the NaBH₄ solution to the activated amino acid mixture in one portion.

-

Quenching and Work-up: Stir the reaction mixture for 30 minutes at 0 °C. Quench the reaction by the slow addition of 1N HCl until the pH is acidic. Extract the aqueous solution with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure H-Lys(Z)-OL.

Caption: Workflow for the synthesis of H-Lys(Z)-OL.

Physicochemical Properties of H-Lys(Z)-OL

While specific, experimentally determined data for H-Lys(Z)-OL is scarce, its properties can be reliably estimated based on its structure and comparison to similar compounds. The presence of a primary amine, a primary alcohol, and the bulky, aromatic benzyloxycarbonyl group are the primary determinants of its physical and chemical behavior.

| Property | Estimated Value / Observation | Rationale and Comparative Insights |

| Molecular Formula | C₁₄H₂₂N₂O₃ | Derived from the reduction of H-Lys(Z)-OH (C₁₄H₂₀N₂O₄). |

| Molecular Weight | 266.34 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | N-protected amino alcohols are typically crystalline solids at room temperature.[2] |

| Melting Point | Expected to be lower than H-Lys(Z)-OH (259 °C, dec.) | The reduction of the carboxylic acid to an alcohol disrupts the zwitterionic character and strong intermolecular hydrogen bonding associated with the acid, generally leading to a lower melting point. |

| Solubility | Soluble in methanol, ethanol, and THF. Sparingly soluble in water, with solubility dependent on pH. Insoluble in non-polar solvents like hexane. | The presence of the polar amine and hydroxyl groups allows for solubility in polar protic and aprotic solvents. The long alkyl chain and the aromatic Z-group reduce water solubility compared to unprotected lysinol. Solubility in aqueous solutions will be enhanced at acidic pH due to the protonation of the primary amine. |

| Optical Rotation | Expected to be a non-zero value, specific value requires experimental determination. | As a chiral molecule derived from L-lysine with the stereocenter intact, it will rotate plane-polarized light. |

Spectroscopic Characterization

The identity and purity of synthesized H-Lys(Z)-OL would be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons of the Z-group (~5.1 ppm), the aromatic protons (7.3-7.4 ppm), and a new set of signals corresponding to the -CH₂OH group (a doublet of doublets or a multiplet around 3.5-3.7 ppm), which replaces the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a signal for the new primary alcohol carbon (~65 ppm) and the absence of the carboxylic acid carbonyl carbon signal (which would be >170 ppm in H-Lys(Z)-OH).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹ for the alcohol and N-H stretching bands in the same region. The characteristic C=O stretching of the carbamate in the Z-group would be observed around 1690-1710 cm⁻¹. The carboxylic acid C=O and broad O-H stretches of the precursor would be absent.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 267.35.

Applications in Research and Development

H-Lys(Z)-OL is a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Peptidomimetic Synthesis: The primary alcohol can be further modified to introduce non-peptidic linkages, creating peptide analogs with altered pharmacological properties such as increased stability to enzymatic degradation.

-

Synthesis of Chiral Ligands: The bifunctional nature of H-Lys(Z)-OL (amine and alcohol) makes it a candidate for the synthesis of chiral ligands for asymmetric catalysis.

-

Drug Discovery: The amino alcohol moiety is a common pharmacophore in various biologically active molecules. H-Lys(Z)-OL can serve as a starting material for the synthesis of novel drug candidates.[7]

Conclusion

H-Lys(Z)-OL, or Nε-benzyloxycarbonyl-L-lysinol, represents a versatile chiral building block with significant potential in synthetic chemistry. While not a commonly cataloged compound, its synthesis from the readily available H-Lys(Z)-OH is straightforward using established reduction methodologies. Its physicochemical properties, characterized by the presence of a primary amine, a primary alcohol, and a benzyloxycarbonyl protecting group, make it a valuable intermediate for the construction of more complex molecules. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and effectively utilize H-Lys(Z)-OL in their scientific endeavors.

References

-

Molecules. A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Available at: [Link]

-

Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

-

The Chemical Society of Japan. The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Available at: [Link]

-

PubMed. Asymmetric resolution in ester reduction by NaBH4 at the interface of aqueous aggregates of amino acid, peptide, and chiral-counterion-based cationic surfactants. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. A Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]

-

ResearchGate. (PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Available at: [Link]

-

Sciencemadness Discussion Board. NaBH4 ester reduction to alcohol ?'s. Available at: [Link]

-

Bentham Science. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Available at: [Link]

- Google Patents. Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.

-

DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

-

Utah State University DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available at: [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

-

ResearchGate. Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. Available at: [Link]

-

ACS Publications. The Reduction of Acid Amides with Lithium Aluminum Hydride. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Available at: [Link]

-

ResearchGate. (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Available at: [Link]

-

Taylor & Francis Online. Amino alcohols – Knowledge and References. Available at: [Link]

-

PubMed Central (PMC). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Available at: [Link]

-

PubMed. Synthesis of N-epsilon-lithocholyl-L-lysine, a component of tissue-bound lithocholic acid, via... Available at: [Link]

-

Universität Münster. Chemists succeed in synthesis of aminoalcohols by utilizing light. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. benthamopen.com [benthamopen.com]

- 7. Chemists succeed in synthesis of aminoalcohols by utilizing light [uni-muenster.de]

H-Lys(Z)-OL molecular structure and formula.

An In-depth Technical Guide to H-Lys(Z)-OL: Molecular Structure, Properties, and Application in Peptide Synthesis

Introduction

Nε-(Benzyloxycarbonyl)-L-lysine, commonly abbreviated as H-Lys(Z)-OH, is a pivotal amino acid derivative extensively utilized by researchers and drug development professionals in the field of synthetic peptide chemistry. As a derivative of the essential amino acid L-lysine, it features a benzyloxycarbonyl (Z or Cbz) protecting group on its side-chain (epsilon, ε) amino functionality.[1] This selective protection leaves the alpha (α) amino group and the carboxyl group available for peptide bond formation, making H-Lys(Z)-OH an indispensable building block in the controlled, stepwise synthesis of peptides, particularly in solution-phase methodologies.

This guide provides a comprehensive technical overview of H-Lys(Z)-OH, detailing its molecular architecture, physicochemical properties, and the strategic rationale behind its application in modern peptide synthesis. We will explore the function of the Z-group, present a detailed experimental workflow, and offer insights grounded in established chemical principles to support researchers in its effective utilization.

Molecular Structure and Physicochemical Properties

The defining feature of H-Lys(Z)-OH is the strategic placement of the benzyloxycarbonyl (Z) group. This modification masks the nucleophilic nature of the ε-amino group on the lysine side chain, thereby preventing unwanted side reactions during peptide coupling, such as the formation of branched peptides.[1]

Chemical Structure

The molecular structure consists of a standard L-lysine backbone with the ε-amino group acylated by a benzyl chloroformate moiety.

Caption: Molecular structure of H-Lys(Z)-OH.

Chemical Formula and Identifiers

-

Molecular Formula: C₁₄H₂₀N₂O₄[2]

-

Molecular Weight: 280.32 g/mol [3]

-

CAS Number: 1155-64-2

-

Synonyms: Nε-Z-L-lysine, N6-Carbobenzyloxy-L-lysine

-

SMILES String: NC(O)=O

-

InChI Key: CKGCFBNYQJDIGS-LBPRGKRZSA-N

Quantitative Data Summary

The physicochemical properties of H-Lys(Z)-OH are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 259 °C (decomposes) | |

| Optical Activity | [α]20/D +15.5° ± 1° (c = 1% in 1 M HCl) | |

| Solubility | Soluble in 0.1 M HCl; sparingly soluble in H₂O; insoluble in DMSO. | [2] |

| Storage | Store at -20°C for long-term stability. | [2][4] |

The Role of the Benzyloxycarbonyl (Z) Group in Peptide Synthesis

The success of peptide synthesis hinges on the use of protecting groups to prevent undesired reactions at reactive sites on amino acid side chains.[5] The benzyloxycarbonyl (Z or Cbz) group is a foundational and widely used carbamate-type protecting group for amines.[6]

Mechanism and Rationale for Use

-

Orthogonality: In peptide synthesis strategies like Boc-SPPS (Solid-Phase Peptide Synthesis using tert-Butoxycarbonyl), the α-amino group is protected by the acid-labile Boc group. The Z-group is stable under the mild acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group.[1] This stability is crucial, as it prevents premature deprotection of the lysine side chain, which would otherwise lead to peptide branching.[1]

-

Deprotection Conditions: The Z-group is typically removed under conditions that do not affect other protecting groups or the peptide backbone. The most common method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[5] Alternatively, it can be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or neat hydrogen fluoride (HF).[1][6]

-

Crystallinity and Stability: The introduction of the Z-group often enhances the crystallinity of the protected amino acid, which facilitates purification.[7] Z-protected amino acids are generally stable and can be stored for extended periods.[5]

Caption: Logical workflow of Z-group stability in Boc chemistry.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This section details a representative protocol for the synthesis of a dipeptide, Boc-Gly-Lys(Z)-OH, using H-Lys(Z)-OH in a solution-phase coupling reaction.

Objective

To couple Nα-Boc-protected glycine (Boc-Gly-OH) to the free α-amino group of H-Lys(Z)-OH to form the protected dipeptide Boc-Gly-Lys(Z)-OH.

Materials and Reagents

-

H-Lys(Z)-OH (1.0 eq)

-

Boc-Gly-OH (1.1 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve H-Lys(Z)-OH (1.0 eq) and Boc-Gly-OH (1.1 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask to 0°C in an ice bath.

-

Causality: The reaction is cooled to 0°C to minimize potential side reactions and racemization, particularly during the activation step. DMF is used as it is an excellent polar aprotic solvent for dissolving amino acid derivatives and peptides.

-

-

Activation and Coupling:

-

Add HOBt (1.1 eq) to the solution. This suppresses racemization and improves coupling efficiency by forming an active ester intermediate.

-

Slowly add DIC (1.1 eq) to the cooled solution. DIC is the coupling agent that activates the carboxylic acid of Boc-Gly-OH.

-

Add DIPEA (2.5 eq) to the reaction mixture. This non-nucleophilic base neutralizes the protonated amine and maintains a basic pH conducive to the coupling reaction.

-

Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Extraction:

-

Monitor the reaction progress using TLC.

-

Once complete, filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).

-

Causality: The acidic wash removes unreacted DIPEA and any remaining amine. The basic wash removes unreacted Boc-Gly-OH and HOBt. The brine wash removes residual water.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure Boc-Gly-Lys(Z)-OH.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

-

Conclusion

H-Lys(Z)-OH is a cornerstone reagent for scientists engaged in peptide synthesis and drug development. Its molecular design, featuring an orthogonally protected side chain, provides the necessary control for constructing complex peptide sequences with high fidelity.[1][8] A thorough understanding of its properties and the chemical principles governing the use of the Z-protecting group is paramount for its successful application. The protocols and insights provided in this guide serve as a robust foundation for researchers, enabling them to leverage H-Lys(Z)-OH effectively in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 6, 2026.

-

Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved January 6, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

-

Aapptec Peptides. (n.d.). Z-Lys-OH [2212-75-1]. Retrieved January 6, 2026, from [Link]

-

AdooQ Bioscience. (n.d.). H-Lys(Z)-OH | Buy from Supplier AdooQ®. Retrieved January 6, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. adooq.com [adooq.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. bachem.com [bachem.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. nbinno.com [nbinno.com]

Synthesis and purification methods for H-Lys(Z)-OL.

An In-Depth Technical Guide to the Synthesis and Purification of H-Lys(Z)-OL

Abstract

Nε-Benzyloxycarbonyl-L-lysinol, commonly abbreviated as H-Lys(Z)-OL, is a pivotal chiral building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics, peptidomimetics, and complex molecular architectures. Its structure, featuring a primary alcohol and a selectively protected amine, makes it a versatile intermediate. This guide provides a comprehensive overview of the robust synthesis and rigorous purification methods for H-Lys(Z)-OL, grounded in fundamental chemical principles and field-proven laboratory practices. It is intended for researchers, chemists, and process development professionals who require a reliable and scalable methodology for obtaining this high-value compound in excellent purity.

Introduction: The Strategic Importance of H-Lys(Z)-OL

The synthesis of modified amino acids and their derivatives is a cornerstone of modern drug discovery. H-Lys(Z)-OL emerges from the parent amino acid L-lysine, which contains two amine functionalities (α and ε) and a carboxylic acid. For its targeted use in synthesis, selective manipulation of these groups is essential. The transformation of the α-carboxylic acid to a primary alcohol (lysinol) while retaining the orthogonally protected ε-amine with a benzyloxycarbonyl (Z or Cbz) group yields H-Lys(Z)-OL.

The primary challenge in this synthesis lies in the chemoselective reduction of the carboxylic acid moiety without affecting the carbamate (Z) protecting group. The Z-group is susceptible to hydrogenolysis, and other strong reducing agents could potentially cleave it. Therefore, the choice of reducing agent is a critical decision dictated by the need for efficacy, selectivity, and operational safety.

Synthetic Pathway: From L-Lysine to H-Lys(Z)-OL

The synthesis is a two-stage process: first, the selective protection of the ε-amino group of L-lysine to form the key intermediate, H-Lys(Z)-OH, followed by the targeted reduction of the α-carboxylic acid.

Stage 1: Synthesis of the Starting Material, H-Lys(Z)-OH

The journey begins with the regioselective protection of the ε-amino group of L-lysine. This is a well-established procedure in peptide chemistry.[1] The differential basicity of the α-amino group (pKa ≈ 9) and the ε-amino group (pKa ≈ 10.5) allows for selective protection under carefully controlled pH conditions. A common method involves the use of a copper(II) salt to form a chelate with the α-amino acid moiety, temporarily blocking it and directing the protecting group to the ε-amine.[1] However, more direct methods under basic conditions are also prevalent.

A representative procedure involves reacting L-lysine with benzyl chloroformate at an alkaline pH, which favors acylation at the more nucleophilic ε-amino group.[2]

Stage 2: Reduction of H-Lys(Z)-OH to H-Lys(Z)-OL

This is the core transformation of the synthesis. The goal is to reduce the carboxylic acid to a primary alcohol. The choice of reducing agent is paramount.

-

Sodium Borohydride (NaBH₄): This reagent is generally too mild to reduce carboxylic acids directly.[3] It is primarily used for reducing aldehydes and ketones. While methods exist to activate the carboxylic acid first (e.g., by conversion to a mixed anhydride), this adds steps and complexity.[4]

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a very powerful and non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and many other functional groups.[5][6] Its high reactivity ensures a complete and often rapid reduction of the carboxylic acid in H-Lys(Z)-OH.[7] Given that the only other potentially reducible group is the carbamate, which is generally stable to LAH under controlled conditions, it stands as a primary candidate for this transformation.[8] The main consideration is its pyrophoric nature and violent reaction with protic solvents, necessitating careful handling under anhydrous conditions.[7]

-

Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent reagent for reducing carboxylic acids.[9][10] A key advantage of borane is its high chemoselectivity; it reduces carboxylic acids rapidly while being significantly less reactive towards esters and many other functional groups, making it a superior choice in more complex molecules.[11] For the specific case of H-Lys(Z)-OH, both LAH and borane are effective, but borane is often considered safer for scale-up operations.[4]

For this guide, we will detail a protocol using Lithium Aluminum Hydride due to its widespread availability and effectiveness.

Experimental Protocols

Protocol 1: Synthesis of H-Lys(Z)-OL via LAH Reduction

This protocol is a self-validating system. Successful execution will yield a product that, after purification, meets the characterization standards outlined in Section 5.

Materials and Equipment:

-

H-Lys(Z)-OH (Nε-benzyloxycarbonyl-L-lysine)

-

Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure the entire system is under a positive pressure of inert gas.

-

Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (2.5 to 3.0 molar equivalents relative to the starting material) in anhydrous THF. The use of a moderate excess ensures the complete reduction of the carboxylic acid. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve H-Lys(Z)-OH (1.0 equivalent) in a minimum amount of anhydrous THF. This solution may require gentle warming to fully dissolve. Add this solution dropwise to the stirred LAH suspension at 0 °C. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 65 °C) for 4-6 hours, or until the reaction is complete.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 10% Methanol in Dichloromethane. The product, H-Lys(Z)-OL, will have a higher Rf value (less polar) than the starting carboxylic acid, H-Lys(Z)-OH.

-

Workup (Quenching): This step is highly hazardous and must be performed with extreme caution behind a blast shield. Cool the reaction mixture back to 0 °C in an ice bath. Slowly and sequentially add the following reagents dropwise while stirring vigorously:

-

'X' mL of water (where 'X' is the mass in grams of LAH used).

-

'X' mL of 15% aqueous NaOH solution.

-

'3X' mL of water. This sequence, known as the Fieser workup, is designed to safely quench the excess LAH and precipitate the aluminum salts as a granular, easily filterable solid.

-

-

Isolation: After the final addition of water, stir the resulting slurry at room temperature for 30 minutes. The grey salts should turn into a white, granular precipitate. Add anhydrous sodium sulfate to the mixture to absorb excess water and stir for another 15 minutes.

-

Filtration and Concentration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate. Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude H-Lys(Z)-OL, typically as a white solid or a viscous oil.

Purification Strategy

The crude product from the synthesis will likely contain minor impurities. The choice of purification method depends on the nature of these impurities and the desired final purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is highly effective for removing both more polar and less polar impurities.

Materials and Equipment:

-

Crude H-Lys(Z)-OL

-

Silica Gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Chromatography column, collection tubes

Step-by-Step Methodology:

-

Eluent Preparation: Prepare a stock of the mobile phase. A typical starting point is a mixture of 98:2 DCM:MeOH. The polarity can be gradually increased by adding more methanol.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column. Ensure the silica bed is compact and level.

-

Sample Loading: Dissolve the crude H-Lys(Z)-OL in a minimal amount of DCM. If it does not fully dissolve, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load this powder onto the top of the packed column.

-

Elution: Begin eluting the column with the 98:2 DCM:MeOH mixture. Collect fractions in test tubes.

-

Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH). This will help elute the more polar product from the column.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield purified H-Lys(Z)-OL as a white solid.

Data Presentation and Characterization

The identity and purity of the synthesized H-Lys(Z)-OL must be confirmed through rigorous analytical techniques.

| Property | H-Lys(Z)-OH (Starting Material) | H-Lys(Z)-OL (Final Product) |

| Molecular Formula | C₁₄H₂₀N₂O₄ | C₁₄H₂₂N₂O₃ |

| Molecular Weight | 280.32 g/mol | 266.34 g/mol |

| Appearance | White crystalline powder | White solid |

| Melting Point | ~259 °C (decomposes) | ~78-81 °C |

| Typical Yield | N/A | 75-90% (after purification) |

| Purity (HPLC) | >98% | >98% |

| Key ¹H NMR Signals | δ ~3.5-3.7 (α-H) | δ ~3.4-3.6 (CH₂OH) |

Characterization Notes:

-

¹H NMR: The most telling change is the disappearance of the carboxylic acid proton (broad singlet, >10 ppm) and the appearance of new signals corresponding to the CH₂OH group (typically two protons around 3.4-3.6 ppm) and the OH proton.

-

¹³C NMR: Expect the disappearance of the carboxyl carbon signal (~175 ppm) and the appearance of a new signal for the alcohol carbon (~65 ppm).

-

Mass Spectrometry (ESI-MS): The molecular ion peak should correspond to the calculated mass of H-Lys(Z)-OL ([M+H]⁺ ≈ 267.16).

-

HPLC: Purity is assessed by integrating the peak area of the product relative to any impurities.

Conclusion

The synthesis and purification of H-Lys(Z)-OL is a straightforward yet exacting process that hinges on the careful selection of a reducing agent and meticulous execution of both the reaction and purification steps. The use of Lithium Aluminum Hydride provides an efficient and high-yielding route to this valuable synthetic intermediate. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce high-purity H-Lys(Z)-OL, enabling further advancements in peptide synthesis and drug development.

References

-

Organic Chemistry Portal. (n.d.). Acid to Alcohol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms).

-

Jakob Suckale. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). The Science Behind Nε-Carbobenzoxy-L-lysine N-Carboxyanhydride: Synthesis and Application in Polylysine. Retrieved from [Link]

- P.L. Anelli, et al. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. Google Patents. WO2008014811A1.

-

Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

ResearchGate. (2015). Lithium Aluminum Hydride: A Powerful Reducing Agent. Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Hanson, R. L., et al. (1992). Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase from Lactobacillus confusus. Applied Microbiology and Biotechnology, 37(5), 599-603. Retrieved from [Link]

-

SciSpace. (2001). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis and ring-opening (Co) polymerization of L-lysine N-carboxyanhydrides containing labile side-chain protective groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (2001). Preparation of amino-protected lysine derivatives. WO2001027074A1.

-

The Royal Society of Chemistry. (2010). Supplementary Material A genetically encoded photocaged Nε-methyl-L-lysine. Retrieved from [Link]

-

BioCrick. (n.d.). H-Lys(Z)-OH | CAS:1155-64-2. Retrieved from [Link]

-

PubMed. (2006). Large-scale synthesis of H-antigen oligosaccharides by expressing Helicobacter pylori alpha1,2-fucosyltransferase in metabolically engineered Escherichia coli cells. Retrieved from [Link]

-

NIH National Library of Medicine. (2024). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. Retrieved from [Link]

-

Semantic Scholar. (2012). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Retrieved from [Link]

-

NIH National Library of Medicine. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved from [Link]

-

NIH National Library of Medicine. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). Copper peptide GHK-Cu. Retrieved from [Link]

Sources

- 1. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 2. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 3. Khan Academy [khanacademy.org]

- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. How to reduce carboxylic acids to alcohols [almerja.com]

Introduction: The Strategic Importance of H-Lys(Z)-OL

An In-Depth Technical Guide to H-Lys(Z)-OL: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of H-Lys(Z)-OL, also known as Nε-benzyloxycarbonyl-L-lysinol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, and critical applications of this versatile amino alcohol derivative. We will explore the causal reasoning behind its use in complex molecular constructions and provide actionable methodologies for its synthesis and application.

In the landscape of peptide synthesis and medicinal chemistry, protected amino acids and their derivatives are fundamental building blocks. H-Lys(Z)-OL is a protected form of L-lysinol where the epsilon (ε) amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. The defining feature of this molecule is the reduction of the carboxylic acid group to a primary alcohol (-OL), distinguishing it from its more common carboxylic acid counterpart, H-Lys(Z)-OH.

This structural modification from a carboxylic acid to an alcohol opens up a distinct set of chemical possibilities. The primary alcohol serves as a versatile nucleophile and a site for further chemical modifications, such as esterification, etherification, or oxidation. This makes H-Lys(Z)-OL a valuable starting material for synthesizing complex peptides, peptidomimetics, and various molecular scaffolds used in drug discovery.[1] The presence of the Z-group provides robust protection for the side-chain amine under conditions typically used for peptide coupling, while the primary alpha-amine remains available for chain elongation.

Physicochemical Properties

The precise chemical identity and properties of H-Lys(Z)-OL are crucial for its effective use in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Chemical Name | Nε-benzyloxycarbonyl-L-lysinol | Chem-Impex[1] |

| Synonyms | H-Lys(Cbz)-ol, N-epsilon-Z-L-lysinol | Chem-Impex[1] |

| CAS Number | 101250-90-2 | Chem-Impex[1] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | Chem-Impex[1] |

| Molecular Weight | 266.3 g/mol | Chem-Impex[1] |

| Appearance | Off-white solid | Chem-Impex[1] |

| Purity | ≥ 95% (HPLC) | Chem-Impex[1] |

| Optical Rotation | [a]D²⁰ = +6 ± 2º (c=1 in MeOH) | Chem-Impex[1] |

Core Applications in Research and Development

The unique bifunctional nature of H-Lys(Z)-OL—a primary amine and a primary alcohol, with a protected side chain—makes it a strategic component in several advanced applications.

-

Peptide and Peptidomimetic Synthesis : The primary amine allows for its incorporation into a peptide sequence using standard coupling chemistries. The hydroxyl group can then serve as an attachment point for linkers, solubility-enhancing moieties (like polyethylene glycol or PEG), or other functional groups.

-

Drug Delivery and Bioconjugation : H-Lys(Z)-OL is a key intermediate for building targeted drug delivery systems.[1] The alcohol handle can be used to conjugate drugs, imaging agents, or targeting ligands, while the lysine backbone provides a biocompatible scaffold.

-

Scaffold for Novel Therapeutics : As a chiral building block, it is used in the synthesis of novel therapeutic agents where the specific stereochemistry and functional group presentation are critical for biological activity.[1]

Experimental Protocols: Synthesis of H-Lys(Z)-OL from H-Lys(Z)-OH

A common and practical method for preparing H-Lys(Z)-OL is through the reduction of the corresponding carboxylic acid, H-Lys(Z)-OH. This procedure must be carefully controlled to selectively reduce the carboxylic acid without affecting the Z-protecting group.

Principle: The carboxylic acid at the alpha-carbon of Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) is selectively reduced to a primary alcohol using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF). The borane complex is chosen for its high reactivity towards carboxylic acids over the carbamate (Z-group), ensuring the integrity of the side-chain protection.

Step-by-Step Methodology:

-

Preparation : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve H-Lys(Z)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF). The concentration should be approximately 0.2–0.5 M.

-

Cooling : Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the reducing agent.

-

Reduction : Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5–2.0 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), quench the reaction by the slow, careful addition of methanol at 0°C. This will decompose the excess borane.

-

Workup : Remove the solvents under reduced pressure (rotary evaporation). The resulting residue can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure H-Lys(Z)-OL.

-

Characterization : Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Causality in Protocol Design:

-

Anhydrous Conditions : The use of anhydrous THF and an inert atmosphere is essential because borane reagents react violently with water.

-

Slow Addition at 0°C : This prevents overheating and potential side reactions, ensuring a controlled and selective reduction.

-

Methanol Quench : Methanol is used to safely neutralize the highly reactive excess borane, forming trimethyl borate, which is volatile and easily removed.

Below is a diagram illustrating the workflow for the synthesis of H-Lys(Z)-OL.

Caption: Workflow for the synthesis of H-Lys(Z)-OL.

Conclusion and Future Outlook

H-Lys(Z)-OL stands as a pivotal, yet specialized, building block for chemical and pharmaceutical research. Its unique combination of a primary alcohol, a primary amine, and a protected side chain provides a high degree of synthetic flexibility. This enables the construction of complex molecular architectures that are central to the development of next-generation therapeutics, from peptide-based drugs to sophisticated bioconjugates. As the demand for precisely engineered biomolecules grows, the strategic application of versatile intermediates like H-Lys(Z)-OL will continue to be a cornerstone of innovation in drug discovery and development.

References

Sources

An In-depth Technical Guide to H-Lys(Z)-OL and H-Lys(Boc)-OH: Strategic Selection in Peptide Synthesis

This guide provides a detailed comparative analysis of two critical lysine derivatives used in peptide synthesis: Nε-Benzyloxycarbonyl-L-lysinol (H-Lys(Z)-OL) and Nε-tert-Butoxycarbonyl-L-lysine (H-Lys(Boc)-OH). We will explore their core structural differences, the strategic implications of these differences in synthesis planning, and provide field-proven protocols for their application.

Introduction: The Central Role of Lysine and Protecting Groups

Lysine, with its primary amino group on the ε-carbon of its side chain, is a crucial amino acid in many biologically active peptides. This side chain offers a site for post-translational modifications, bioconjugation, or the creation of branched peptides.[1] However, its reactivity necessitates the use of protecting groups during peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The choice of these protecting groups, and the functionality at the C-terminus, dictates the overall synthesis strategy. This guide focuses on two lysine derivatives that exemplify the strategic choices researchers face.

Molecular Overview: Structure Defines Function

The fundamental differences between H-Lys(Z)-OL and H-Lys(Boc)-OH lie in two key areas: the nature of the ε-amino protecting group and the chemical functionality at the C-terminus.

-

H-Lys(Boc)-OH features a tert-Butoxycarbonyl (Boc) group protecting the side-chain amino group and a carboxylic acid (-COOH) at the C-terminus.[2][3][4]

-

H-Lys(Z)-OL employs a Benzyloxycarbonyl (Z or Cbz) group for side-chain protection and has its C-terminal carboxylic acid reduced to a primary alcohol (-CH₂OH) , making it a lysinol derivative.[5]

These seemingly subtle variations have profound consequences for their application in peptide synthesis.

Caption: Core structural differences between H-Lys(Boc)-OH and H-Lys(Z)-OL.

The Core Distinction: Protecting Groups and C-Terminal Functionality

Side-Chain Protection: Z vs. Boc

The choice between the Z and Boc protecting groups is a classic example of selecting for "orthogonal" stability—the ability to remove one protecting group without affecting another.[6][7]

-

The Boc Group (tert-Butoxycarbonyl): The Boc group is renowned for its stability in basic and mildly acidic conditions but is easily removed by strong acids like Trifluoroacetic Acid (TFA).[8][9][10] This acid-lability is the cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[6] The cleavage mechanism involves protonation of the carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[11]

-

The Z Group (Benzyloxycarbonyl or Cbz): Introduced by Bergmann and Zervas, the Z group is stable to the acidic conditions used to remove Boc groups.[7][12] Its primary method of cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl C-O bond to yield the free amine, carbon dioxide, and toluene as benign byproducts.[7][12][13] This distinct removal condition makes it orthogonal to the Boc group.

| Feature | Boc (tert-Butoxycarbonyl) | Z (Benzyloxycarbonyl) |

| Chemical Nature | Aliphatic carbamate | Aromatic carbamate |

| Primary Cleavage | Strong Acid (e.g., TFA)[8][14] | Catalytic Hydrogenolysis (H₂/Pd)[7][13] |

| Stability | Stable to base and hydrogenolysis[1][9] | Stable to TFA (acid-labile under harsh conditions)[12] |

| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |

| Orthogonality | Orthogonal to Fmoc and Z groups[6][12] | Orthogonal to Boc and Fmoc groups[6][12] |

C-Terminal Functionality: Carboxylic Acid (-OH) vs. Alcohol (-OL)

The C-terminal group defines how the amino acid derivative can be incorporated into a growing peptide chain.

-

Carboxylic Acid (-OH) in H-Lys(Boc)-OH: The free carboxylic acid is essential for standard peptide synthesis protocols. It is the site of activation (e.g., using carbodiimides like DIC) that allows for the formation of a new peptide bond with the N-terminal amine of another amino acid or a resin. This makes H-Lys(Boc)-OH ideally suited for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[3]

-

Alcohol (-OL) in H-Lys(Z)-OL: The C-terminal alcohol cannot form a peptide bond directly. This modification is intentional and serves several strategic purposes. It can act as a C-terminal protecting group itself, preventing the carboxyl group from reacting.[15] The alcohol can be used to form ester linkages or can be oxidized back to a carboxylic acid if needed later in the synthesis.[15] This makes H-Lys(Z)-OL particularly useful in solution-phase fragment condensation, where pre-synthesized peptide fragments are coupled together.[16]

Strategic Application in Peptide Synthesis

The distinct properties of these two molecules lend them to different synthesis strategies.

H-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

SPPS involves building a peptide chain sequentially while one end is anchored to an insoluble resin support.[17] H-Lys(Boc)-OH is a workhorse in the Fmoc/tBu SPPS strategy.[18][19]

Why it works:

-

Anchoring: The C-terminal carboxylic acid allows for the initial attachment of the lysine residue to a resin (e.g., Wang resin).[18]

-

Orthogonal Protection: The α-amino group is protected with an Fmoc group (removed by base), while the ε-amino side chain is protected by the Boc group (stable to the base used for Fmoc removal).[1][18]

-

Final Cleavage: At the end of the synthesis, a strong acid cocktail (predominantly TFA) is used to simultaneously cleave the completed peptide from the resin and remove the Boc side-chain protecting group.

Caption: Typical SPPS workflow utilizing an Fmoc/Boc protected Lysine derivative.

H-Lys(Z)-OL in Solution-Phase Synthesis and Fragment Condensation

Solution-phase synthesis, while often more labor-intensive, is highly scalable and allows for the purification of intermediates.[16][20][21] H-Lys(Z)-OL is particularly valuable in this domain.

Why it works:

-

C-Terminal Protection: The alcohol (-OL) functionality prevents the C-terminus from participating in coupling reactions, effectively acting as a protecting group. This is useful when building a peptide fragment from the C- to N-terminus in solution.

-

Fragment Strategy: A peptide fragment can be synthesized with H-Lys(Z)-OL at its C-terminus. The Z group on the lysine side chain can be selectively removed via hydrogenolysis to reveal the ε-amino group for creating a branched peptide, without affecting other acid-labile groups.

-

Reduced Acidity: The lack of a free carboxylic acid can improve the solubility of some peptide fragments in organic solvents, simplifying purification.

Caption: Use of H-Lys(Z)-OL in a solution-phase fragment condensation strategy.

Experimental Protocols

Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the final cleavage and deprotection step for a peptide synthesized on a Wang resin using Fmoc/tBu chemistry, where a Lys(Boc) residue is present.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)[11]

-

Cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

-

Add the TFA cleavage cocktail (e.g., 2 mL) to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

-

Concentrate the combined filtrate under a gentle stream of nitrogen to about one-third of the original volume.

-

Precipitate the peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess).

-

Isolate the peptide precipitate by centrifugation, decant the ether, and wash the pellet twice more with cold ether.

-

Dry the final peptide product under vacuum.

-

Validation: Confirm identity and purity via HPLC and Mass Spectrometry.

Protocol 2: Z (Cbz) Group Cleavage by Catalytic Hydrogenolysis

This protocol describes the removal of a Z group from a peptide in solution.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C) catalyst

-

Solvent (e.g., Methanol, Ethanol, or THF)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent in a round-bottom flask equipped with a stir bar.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

-

Seal the flask and purge the system with an inert gas (e.g., Nitrogen or Argon).

-

Introduce hydrogen gas into the flask (e.g., via a balloon) and maintain a positive pressure.

-

Stir the reaction vigorously at room temperature. The efficiency of the reaction is often dependent on good mixing to overcome mass transfer limitations.[22]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

-

Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Remove the solvent from the combined filtrate under reduced pressure to yield the deprotected peptide.

-

Validation: Confirm complete deprotection via Mass Spectrometry (observing the mass change) and purity by HPLC.

Summary of Key Differences

| Attribute | H-Lys(Boc)-OH | H-Lys(Z)-OL |

| Side-Chain Protection | Boc (tert-Butoxycarbonyl)[4] | Z (Benzyloxycarbonyl)[5] |

| C-Terminus | Carboxylic Acid (-COOH)[4] | Alcohol (-CH₂OH)[15] |

| Cleavage Condition | Strong Acid (TFA)[10] | Catalytic Hydrogenolysis[13] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[18][19] | Solution-Phase Synthesis, Fragment Condensation[16] |

| Key Advantage | Compatibility with standard Fmoc/tBu SPPS protocols[18] | Orthogonal stability to acid-labile groups; C-terminal protection[15] |

References

-

Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Retrieved from [Link]

-

GenScript. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? Retrieved from [Link]

-

Baishixing. (n.d.). H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 10). H-Lys(Boc)-OH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the cleavage conditions for the Boc group | Download Table. Retrieved from [Link]

-

PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Solid and Solution phase peptide synthesis PPT.pptx. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Oreate. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved from [Link]

-

Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PMC. Retrieved from [Link]

-

PubMed. (n.d.). C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing N-Fmoc-Lysin[N-(2-deoxy-d-glucos-2-yl),N-Boc]-OH as building block. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-Lys(Z)-OH [1155-64-2]. Retrieved from [Link]

-

ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]

-

Oreate AI Blog. (2025, December 16). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Short reaction times for hydrogenolysis of polyolefins by overcoming mass transfer limitations. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. apexbt.com [apexbt.com]

- 3. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]

- 4. H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 5. apexbt.com [apexbt.com]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]

- 17. Solid and Solution phase peptide synthesis PPT.pptx [slideshare.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. bachem.com [bachem.com]

- 22. Short reaction times for hydrogenolysis of polyolefins by overcoming mass transfer limitations - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Role of the Benzyloxycarbonyl (Z) Group in Lysine Protection

Foreword

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving desired outcomes. Among the arsenal of chemical tools available, protecting groups stand as silent guardians, ensuring that the orchestrated assembly of amino acids proceeds with fidelity. The benzyloxycarbonyl (Z or Cbz) group, a pioneering protecting group introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone in the strategic protection of amino groups, particularly the versatile side chain of lysine.[1] This guide provides a comprehensive technical overview of the Z-group's fundamental role in lysine protection, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Principles of the Benzyloxycarbonyl (Z) Group in Lysine Protection

The utility of the Z-group stems from its unique chemical properties, which allow for its stable introduction and selective removal under specific conditions. Understanding its mechanism of action is crucial for its effective implementation in complex synthetic strategies.

Mechanism of Protection: A Nucleophilic Acyl Substitution

The introduction of the benzyloxycarbonyl group onto a lysine amino group proceeds via a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl).[2] This is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

The key functions of the Z-group in this context are:

-

Prevention of Self-Condensation: Lysine's two amino groups and one carboxyl group make it susceptible to polymerization. The Z-group masks one of the amino groups, preventing it from reacting with the carboxyl group of another lysine molecule.[1]

-

Direction of Subsequent Reactions: By protecting a specific amino group (either α or ε), the Z-group directs subsequent reactions, such as peptide bond formation, to the desired unprotected site.[1]

-

Enhanced Solubility: The aromatic nature of the Z-group can improve the solubility of the protected amino acid in organic solvents commonly used in synthesis.[1]

Caption: Mechanism of Z-group protection of a primary amine.

Mechanism of Deprotection: Versatility in Cleavage

A significant advantage of the Z-group is the availability of distinct methods for its removal, which underpins its role in orthogonal protection strategies.

-

Catalytic Hydrogenolysis: The most common and mildest method for Z-group cleavage is catalytic hydrogenation.[1][3] This involves reacting the Z-protected lysine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds via the reductive cleavage of the benzylic carbon-oxygen bond, yielding the free amine, toluene, and carbon dioxide.

Caption: Orthogonal deprotection strategy with Z and Boc groups.

Applications in Solid-Phase vs. Solution-Phase Synthesis

While the Z-group was initially developed for solution-phase peptide synthesis, its application in solid-phase peptide synthesis (SPPS) has been more limited. [4]

-

Solution-Phase Synthesis: The Z-group remains a valuable tool in solution-phase synthesis, where its crystallinity and solubility properties can aid in the purification of intermediates.

-

Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is often preferred over the Z-group for lysine side-chain protection due to its increased stability to the repetitive TFA treatments required for N-terminal Boc removal. [4]In Fmoc-based SPPS, the Z-group's stability to base makes it a viable option for side-chain protection, although other groups like Boc are more commonly used.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and deprotection of Z-protected lysine. These should be adapted based on the specific requirements of the synthetic target and laboratory conditions.

Protocol 1: Synthesis of Nα-Z-L-Lysine

This protocol describes the selective protection of the α-amino group of L-lysine.

-

Dissolution: Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the cooled solution while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of a sodium hydroxide solution.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. [1]6. Precipitation: Acidify the aqueous layer to a pH of approximately 4 with hydrochloric acid to precipitate the Nα-Z-L-lysine. [1]7. Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent system like ethanol/water to obtain the pure product. [1]

Protocol 2: Deprotection of Z-Lysine via Catalytic Hydrogenolysis

This protocol outlines the removal of the Z-group using catalytic hydrogenation.

-

Dissolution: Dissolve the Z-protected lysine or peptide in a suitable solvent such as methanol, ethanol, or a mixture of solvents like methanol/acetic acid.

-

Catalyst Addition: Add 10% palladium on activated carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the substrate).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) using a balloon or a hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Comparative Analysis and Field-Proven Insights

The choice of a protecting group is a critical decision in peptide synthesis. The Z-group offers a unique set of advantages and disadvantages compared to other commonly used lysine protecting groups.

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) [5] | Classic protecting group; harsh acid deprotection can be a limitation. |

| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) [6] | Widely used in SPPS; generates reactive tert-butyl cations upon cleavage. [5] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) [7] | Cornerstone of modern SPPS; base-lability offers orthogonality to acid-labile groups. |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis [5] | Orthogonal to both acid- and base-labile groups. [5] |

| Trityl | Trt | Very mild acid (e.g., 1-5% TFA in DCM) [5] | Highly acid-labile, offering excellent orthogonality; bulky group can mitigate aggregation. [5] |

Expert Considerations and Troubleshooting

-

Catalyst Poisoning: When using catalytic hydrogenolysis for Z-group deprotection, be aware of potential catalyst poisoning by sulfur-containing amino acids like methionine and cysteine. In such cases, increasing the catalyst loading or using alternative deprotection methods may be necessary.

-

Incomplete Deprotection: Incomplete cleavage of the Z-group can occur, especially in larger peptides or under suboptimal reaction conditions. Monitoring the reaction closely and ensuring efficient stirring are crucial.

-

Side Reactions with Strong Acids: The use of strong acids for deprotection can lead to side reactions, particularly with sensitive amino acids like tryptophan and tyrosine. The inclusion of scavengers in the cleavage cocktail is essential to minimize these side products.

Conclusion

The benzyloxycarbonyl group, despite being one of the earliest developed amino protecting groups, continues to hold a significant place in the synthetic chemist's toolbox. Its stability under a range of conditions, coupled with the versatility of its removal, makes it an invaluable asset for the protection of lysine in both traditional and contemporary peptide synthesis. A thorough understanding of its chemical principles, strategic applications, and practical considerations, as outlined in this guide, is essential for leveraging the full potential of the Z-group in the creation of complex and vital peptide-based molecules.

References

- The Crucial Role of the Carbobenzyloxy Group in the Synthesis of Z-LYS-SBZL: An In-depth Technical Guide. Benchchem.

- Conditions for the stability of the B, C, and Z structural forms of poly(dG-dC)

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applic

- Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Various Sources.

- The Crucial Role of Protected Amino Acids in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Preparation of amino-protected lysine derivatives.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Various Sources.

- A Comparative Guide to Lysine Protecting Groups: The Advantages of Fmoc-Lys(Trt)-OH. Benchchem.

- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.

- Z - Benzyloxycarbonyl. Bachem.

- Adding Cbz Protecting Group Mechanism. Organic Chemistry - YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of H-Lys(Z)-OL in Common Organic Solvents

Abstract

Nε-(Benzyloxycarbonyl)-L-lysinol, commonly abbreviated as H-Lys(Z)-OL, is a pivotal building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). Its utility in these applications is profoundly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility of H-Lys(Z)-OL, offering a blend of empirical data, mechanistic insights, and practical laboratory protocols. We delve into the physicochemical properties of the molecule that govern its solubility, present a detailed solubility profile across a spectrum of common organic solvents, and explain the underlying principles of solute-solvent interactions. Furthermore, this guide furnishes a robust, step-by-step experimental workflow for researchers to accurately determine solubility parameters in their own laboratory settings, ensuring reproducibility and reliability in their synthetic endeavors.

Introduction to H-Lys(Z)-OL: Structure and Significance

H-Lys(Z)-OL is a derivative of the essential amino acid L-lysine, where the epsilon-amino group (Nε) is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is reduced to a primary alcohol (hydroxymethyl group). This unique structural modification imparts specific chemical properties that are highly valuable in synthetic organic chemistry.

-

The Z-Protecting Group: The benzyloxycarbonyl group is a classic urethane-type protecting group for amines.[1] It is stable under a wide range of conditions, including those used for peptide coupling, but can be readily removed by catalytic hydrogenolysis. This stability and selective removal are cornerstones of its use in multi-step syntheses.

-

The Hydroxymethyl Group (-OL): The reduction of the carboxylate to an alcohol alters the molecule's polarity, hydrogen bonding capability, and reactivity, making it a useful precursor for introducing a lysine-like side chain into molecules where a terminal alcohol is desired.

The strategic importance of H-Lys(Z)-OL lies in its role as a versatile intermediate. In drug development, it is often incorporated into peptide-based therapeutics or small molecules to enhance properties like target binding, bioavailability, or to serve as a linker for conjugation.[2] Understanding its solubility is not a trivial pursuit; it is a critical parameter that dictates the choice of reaction media, purification strategies (e.g., crystallization), and formulation approaches.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For H-Lys(Z)-OL (Molar Mass: 280.32 g/mol ), the key features are:

-

Polar Functional Groups: The molecule possesses a primary amine (α-amino), a primary alcohol (-CH₂OH), and a urethane linkage (-NH-C(O)O-). These groups are capable of acting as both hydrogen bond donors and acceptors.

-

Non-Polar Moieties: The butyl side chain and the benzyl ring of the Z-group introduce significant hydrophobic character.

-

Amphiphilic Nature: The coexistence of polar, hydrogen-bonding groups and non-polar, hydrophobic regions makes H-Lys(Z)-OL an amphiphilic molecule. Its solubility behavior is a result of the delicate balance between these opposing characteristics.

The interplay between these groups determines how well H-Lys(Z)-OL can interact with solvent molecules, overcoming the crystal lattice energy of its solid form.

Solubility Profile in Common Organic Solvents

Gathering precise, quantitative solubility data for specialized reagents like H-Lys(Z)-OL can be challenging as it is often not extensively published. However, based on technical data sheets from suppliers and analogous compounds, a qualitative and semi-quantitative profile can be constructed. The following table summarizes the expected solubility of H-Lys(Z)-OL in a range of common laboratory solvents, categorized by their polarity.

| Solvent Category | Solvent | Polarity Index | Expected Solubility | Rationale for Interaction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble / Slightly Soluble | Strong H-bond acceptor, effectively solvates the -NH₂ and -OH groups.[3][4] |

| Dimethylformamide (DMF) | 6.4 | Soluble | Similar to DMSO, a powerful H-bond acceptor that can disrupt intermolecular H-bonds in the solid state. | |

| Acetone | 5.1 | Soluble / Slightly Soluble | Moderate polarity and H-bond accepting capability.[4] | |

| Acetonitrile (ACN) | 5.8 | Sparingly Soluble | Less effective at H-bonding compared to DMSO/DMF, leading to lower solubility. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Soluble | Can act as both H-bond donor and acceptor, effectively solvating all polar groups of the molecule. |

| Ethanol (EtOH) | 4.3 | Soluble | Similar to methanol, though slightly less polar. | |